![molecular formula C20H20N4O2 B2526144 7-(benzylamino)-2-(3-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2108189-97-3](/img/structure/B2526144.png)

7-(benzylamino)-2-(3-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

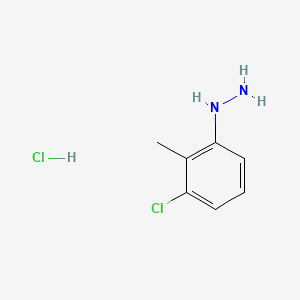

The compound is a pyrazolo[1,5-a]pyrazin derivative with a benzylamino group at the 7-position and a 3-methoxyphenyl group at the 2-position. Pyrazolo[1,5-a]pyrazines are a class of compounds that contain a pyrazole ring fused with a pyrazine ring . The benzylamino group is a common functional group in organic chemistry, consisting of a benzyl group, -CH2-C6H5, attached to an amino group, -NH2 . The 3-methoxyphenyl group consists of a phenyl ring with a methoxy group (-O-CH3) at the 3-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused pyrazolo[1,5-a]pyrazin ring system, with the benzylamino and 3-methoxyphenyl groups providing additional structural complexity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amino group, which can act as a nucleophile or base, and the methoxy group, which can influence the electronics of the phenyl ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its degree of crystallinity, solubility in various solvents, melting point, and stability under various conditions .Applications De Recherche Scientifique

- Anticancer Potential : Researchers have investigated the compound’s ability to inhibit cancer cell growth. Its unique structure may offer promising avenues for developing novel anticancer agents .

- Kinase Inhibitors : The compound’s scaffold resembles kinase inhibitors, making it relevant for drug discovery in kinase-related diseases .

- Neuroprotective Effects : Studies suggest that this compound may have neuroprotective properties, potentially mitigating neuronal damage in neurodegenerative diseases .

- Alzheimer’s and Parkinson’s Research : Researchers explore its impact on neuroinflammation and oxidative stress, which are implicated in Alzheimer’s and Parkinson’s diseases .

- Enzyme Inhibition : The compound’s pyrazolo[1,5-a]pyrazine core could serve as a scaffold for enzyme inhibitors. Investigations focus on specific enzymes, such as kinases or proteases .

- Organic Semiconductors : Researchers investigate its potential as an organic semiconductor due to its electron-rich aromatic system. Applications include organic field-effect transistors (OFETs) and solar cells .

- Fluorescent Behavior : The compound exhibits fluorescence, making it interesting for applications in sensors, imaging, and optoelectronics .

- Photophysical Studies : Researchers explore its excited-state properties and luminescence behavior .

- Bioconjugation and Labeling : The compound’s amino and methoxy groups allow for bioconjugation with biomolecules. It can be used as a fluorescent probe or for targeted drug delivery .

- Protein-Protein Interaction Studies : Researchers utilize it to study protein-protein interactions and cellular processes .

Medicinal Chemistry and Drug Development

Neuroscience and Neuroprotection

Chemical Biology and Enzyme Modulation

Materials Science and Organic Electronics

Photophysics and Luminescent Properties

Bioorganic Chemistry and Chemical Biology

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

7-(benzylamino)-2-(3-methoxyphenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-26-16-9-5-8-15(10-16)17-11-18-20(25)22-13-19(24(18)23-17)21-12-14-6-3-2-4-7-14/h2-11,19,21H,12-13H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYQLIQTIQAOEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN3C(CNC(=O)C3=C2)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2526062.png)

![3-(2-fluorobenzyl)-7-[(2-pyrrolidin-1-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2526065.png)

![5-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-benzyl-2(1H)-pyridinone](/img/structure/B2526066.png)

![1-(2-Methoxypyridin-4-yl)-4-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one](/img/structure/B2526068.png)

![8-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione](/img/structure/B2526078.png)

![Ethyl (2-{[(5-bromo-2-thienyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2526079.png)

![1-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B2526080.png)

![1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B2526083.png)

![N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2526084.png)